Chlorure de 3-furoyle

Vue d'ensemble

Description

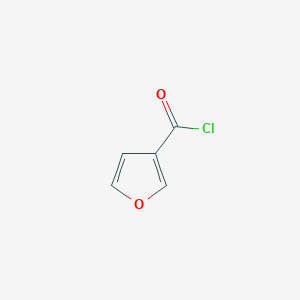

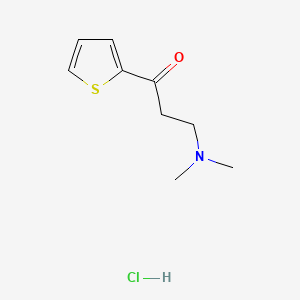

3-Furoyl chloride (3-FC) is an organic compound that is a derivative of furoic acid. It is a colorless to yellowish liquid with an unpleasant odor. 3-FC has a wide range of applications in scientific research and is used in a variety of laboratory experiments. It is also used in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Applications De Recherche Scientifique

Structure Moléculaire et Analyse Conformationnelle

Le chlorure de 3-furoyle a été étudié pour sa structure moléculaire et ses préférences conformationnelles. En utilisant la Théorie de la Fonctionnelle de la Densité (DFT), les chercheurs ont prédit que le this compound existe principalement dans la conformation trans . Cette information est cruciale pour comprendre la réactivité et l'interaction du composé avec d'autres molécules, ce qui est fondamental dans des domaines tels que la science des matériaux et les produits pharmaceutiques.

Spectroscopie Vibrationnelle

Les nombres d'onde vibrationnels et les spectres infrarouges du composé ont été analysés, fournissant des informations sur les modes vibrationnels de la molécule . Cette application est importante dans la caractérisation chimique, où elle aide à identifier et à confirmer la présence de groupes fonctionnels spécifiques dans un composé.

Effets du Solvant sur la Stabilité

Des études ont exploré les effets de divers solvants sur la stabilité conformationnelle du this compound . Cette recherche est particulièrement pertinente en chimie synthétique, où les interactions avec les solvants peuvent influencer considérablement le résultat des réactions chimiques.

Spectre d'Activité Biologique

Les dérivés du furane, y compris le this compound, présentent un large spectre d'activités biologiques. Ils peuvent être cytotoxiques, antitumoraux, antispasmodiques et anti-appétants . Cela fait du this compound un composé d'intérêt en recherche biomédicale, en particulier dans le développement de nouveaux agents thérapeutiques.

Produits Synthétiques

Le cycle furane, un composant du this compound, est un constituant important des produits synthétiques, qui présentent un intérêt majeur dans l'industrie de la conversion du charbon . La recherche sur les applications du this compound pourrait conduire à des avancées dans la production d'énergie et les technologies de carburant durables.

Introduction du Groupe Furoyle

Le this compound est principalement utilisé pour l'introduction du groupe furoyle dans les alcools et les phénols . Cette application est essentielle en synthèse organique, où elle aide à la production de divers intermédiaires chimiques utilisés dans la fabrication de colorants, de produits pharmaceutiques et d'agrochimiques.

Chimie Computationnelle

Les orbitales moléculaires les plus hautes occupées et les plus basses inoccupées (HOMO et LUMO) du composé ont été calculées, ce qui est important pour déterminer sa réactivité chimique et ses propriétés . Cette application est essentielle en chimie computationnelle, où elle aide à prédire le comportement des molécules dans les réactions.

Potentiels Électrostatiques Moléculaires

Les potentiels électrostatiques moléculaires du this compound ont été rapportés, ce qui est utile pour étudier la distribution des électrons dans la molécule . Cela a des implications en conception de médicaments, où la compréhension du potentiel électrostatique peut guider le développement de molécules ayant des activités biologiques souhaitées.

Safety and Hazards

3-Furoyl chloride is considered hazardous. It causes severe skin burns and eye damage and may cause respiratory irritation . It is advised to not breathe its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, clothing, eye protection, and face protection, and used only outdoors or in a well-ventilated area .

Mécanisme D'action

Target of Action

3-Furoyl chloride is a chemical compound used primarily for the introduction of furoyl group into alcohols and phenols . It is a component of a large number of biologically active compounds . .

Mode of Action

It is known that the compound can exist in two geometrical isomers due to the rotation of the –cclo group on the furan ring . This rotation leads to two equilibrium configurations (isomers), whereby the carbonyl oxygen and ring oxygen can be either OO-cis or OO-trans .

Biochemical Pathways

Furan and its derivatives, which include 3-furoyl chloride, are known to exhibit a wide spectrum of biological activities and can be cytotoxic and anti-tumor, antispasmodic and anti-feeding .

Action Environment

The action of 3-Furoyl chloride can be influenced by environmental factors. For instance, the stability of the compound’s isomers can be affected by the solvent’s dielectric constant . In the case of 3-Furoyl chloride, the trans conformer, which is more stable in the gas phase, remains the more stable conformer in all the solvents, and the stability slightly decreases with an increase of the solvent’s dielectric constant .

Analyse Biochimique

Biochemical Properties

3-Furoyl chloride plays a significant role in biochemical reactions due to its reactive acyl chloride group. It can interact with various enzymes, proteins, and other biomolecules, forming covalent bonds. For instance, it can acylate amino groups in proteins, leading to the formation of stable amide bonds. This reactivity makes 3-Furoyl chloride a valuable tool in the modification of biomolecules for research and therapeutic purposes .

Cellular Effects

The effects of 3-Furoyl chloride on cells and cellular processes are profound. It can influence cell function by modifying proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. For example, the acylation of key signaling proteins can alter their activity, leading to changes in downstream signaling events. Additionally, 3-Furoyl chloride can impact gene expression by modifying transcription factors and other DNA-binding proteins .

Molecular Mechanism

At the molecular level, 3-Furoyl chloride exerts its effects through covalent modification of biomolecules. It can bind to nucleophilic sites on proteins and enzymes, leading to enzyme inhibition or activation. This modification can result in changes in the protein’s structure and function, ultimately affecting cellular processes. For instance, the acylation of lysine residues on enzymes can inhibit their activity, while modification of transcription factors can alter gene expression patterns .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Furoyl chloride can change over time due to its stability and degradation. The compound is relatively stable under controlled conditions but can hydrolyze in the presence of water, leading to the formation of furan-3-carboxylic acid and hydrochloric acid. Long-term exposure to 3-Furoyl chloride can result in sustained modifications of cellular proteins, potentially leading to long-term changes in cellular function .

Dosage Effects in Animal Models

The effects of 3-Furoyl chloride vary with different dosages in animal models. At low doses, it can selectively modify specific proteins and enzymes, leading to targeted therapeutic effects. At high doses, 3-Furoyl chloride can cause toxic effects, including cellular damage and inflammation. These adverse effects are likely due to the widespread modification of cellular proteins and disruption of normal cellular processes .

Metabolic Pathways

3-Furoyl chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can be metabolized to furan-3-carboxylic acid via hydrolysis, which can then enter further metabolic pathways. The compound can also affect metabolic flux by modifying key enzymes involved in metabolic processes, leading to changes in metabolite levels .

Transport and Distribution

Within cells and tissues, 3-Furoyl chloride is transported and distributed through passive diffusion and interactions with transport proteins. Its lipophilic nature allows it to easily cross cell membranes, leading to its accumulation in various cellular compartments. The compound can also bind to specific transporters, facilitating its distribution within the cell .

Subcellular Localization

3-Furoyl chloride can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum. Its activity and function can be influenced by its localization, as it can modify proteins and enzymes in specific compartments. For example, in the nucleus, 3-Furoyl chloride can modify transcription factors, affecting gene expression. In the endoplasmic reticulum, it can modify enzymes involved in protein folding and processing .

Propriétés

IUPAC Name |

furan-3-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClO2/c6-5(7)4-1-2-8-3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTUIFMCWPFMNRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20379821 | |

| Record name | 3-Furoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

26214-65-3 | |

| Record name | 3-Furoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20379821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Furoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of 3-Furoyl chloride, and are there any notable spectroscopic characteristics?

A1: 3-Furoyl chloride has the molecular formula C5H3ClO2 and a molecular weight of 130.53 g/mol. While specific spectroscopic data is not extensively discussed in the provided abstracts, [] uses DFT calculations to analyze its molecular structure, conformational preference, HOMO, LUMO, and vibrational frequencies.

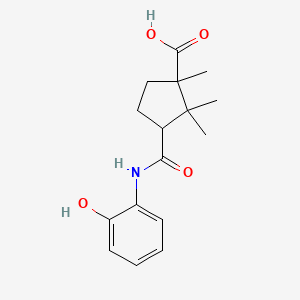

Q2: Can you elaborate on the synthesis and reactions involving 3-Furoyl chloride as described in the research?

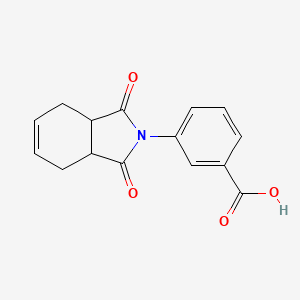

A2: 3-Furoyl chloride is a versatile reagent used in various syntheses. In [], it is reacted with an alcohol intermediate to synthesize derivatives of endo-1′,2′,3′,4′-tetrahydro-1′,4′-ethano-2′-naphthylethanol, ultimately aiming to develop simplified analogues of digitoxigenin with potential activity on Na+, K+-ATPase. Another study [] utilizes 3-furoyl chloride in a reaction with 3-methyl-1-phenyl-2-pyrazolin-5-one to synthesize 3-Methyl-1-phenyl-1H-pyrazol-5-yl 2-Bromo-3-furan-carboxylate. The reaction was optimized using different bases and solvents, showcasing the compound's reactivity in different chemical environments. Furthermore, [] investigates the kinetics of its reaction with anilines in benzene, providing insights into its reactivity with nucleophiles.

Q3: How does the structure of compounds derived from 3-Furoyl chloride relate to their biological activity?

A3: A key study [] investigates the Structure-Activity Relationship (SAR) of 6′- and 7′-(3-furylmethyl) derivatives of endo-1′,2′,3′,4′-tetrahydro-1′,4′-ethano-2′-naphthylethanol, synthesized using 3-furoyl chloride, for their potential Na+, K+-ATPase inhibitory activity. While the synthesized compounds exhibited only moderate activity, this research highlights the impact of structural modifications on biological activity. Further SAR studies could explore modifications to the furan ring or the attached substituents to enhance potency and selectivity for desired targets.

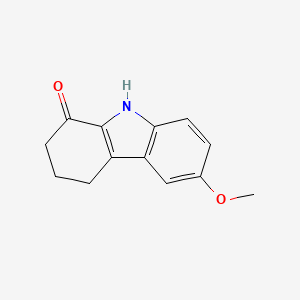

Q4: Are there any documented applications of 3-Furoyl chloride in total synthesis of natural products?

A4: Yes, [] describes the use of 3-Furoyl chloride in the total synthesis of indole alkaloids, specifically targeting yohimbine and ergot alkaloid families. The methodology utilizes reductive photocyclization of enamides derived from 3-furoyl chloride, leading to the formation of key structural scaffolds present in these alkaloids. This approach allows for the synthesis of various yohimbine and ergot alkaloids, highlighting the versatility of 3-furoyl chloride in complex molecule synthesis.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(Tetrahydro-furan-2-ylmethyl)-sulfamoyl]-benzoic acid](/img/structure/B1305754.png)

![[5-(2-Isopropoxy-phenyl)-4H-[1,2,4]triazol-3-yl-sulfanyl]acetic acid](/img/structure/B1305780.png)

![3-[1-(1,3-Benzothiazol-2-yl)hydrazino]-propanenitrile](/img/structure/B1305782.png)

![Octahydro-1h-pyrido[1,2-a]pyrazine](/img/structure/B1305804.png)

![2-(4-Methoxy-phenylimino)-3-methyl-4-oxo-[1,3]thiazinane-6-carboxylic acid](/img/structure/B1305808.png)

![5-[(4-Methylphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1305811.png)